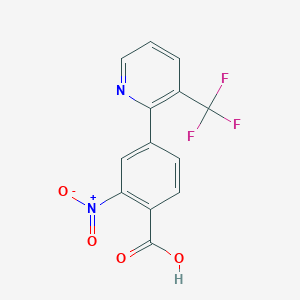

2-Nitro-4-(3-trifluoromethylpyridin-2-YL)benzoic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2-Nitro-4-(3-trifluoromethylpyridin-2-YL)benzoic acid involves the use of pyridine and potassium permanganate in water at 110℃ . The reaction mixture is stirred for 4 hours, and then another portion of KMnO4 is added with water. The mixture is stirred at 110℃ overnight. After cooling to room temperature, the mixture is filtered through a celite pad. The filtrate is concentrated under vacuum, diluted with water, and the aqueous solution is washed with EtOAc. The aqueous layer is neutralized with 2 N HCl and the precipitate collected gives 2-nitro-4 (3- trifluoromethyl-pyridin-2-yl) -benzoic acid .Molecular Structure Analysis

The molecular structure of this compound consists of a benzoic acid group attached to a nitro group and a trifluoromethylpyridin group. The exact 3D structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Applications De Recherche Scientifique

Luminescence Sensitization

Thiophenyl-derivatized nitrobenzoic acid ligands, including 2-nitro-3-thiophen-3-yl-benzoic acid, have been explored as sensitizers for Eu(III) and Tb(III) luminescence. These compounds have shown promise in enhancing the luminescence efficiency of these lanthanides, making them potentially useful in various scientific applications involving luminescence-based techniques (Viswanathan & Bettencourt-Dias, 2006).

Crystallographic Studies

The crystallographic and spectroscopic characteristics of nitro trifluoromethyl benzoic acid isomers have been studied. These compounds, including 4-nitro-2-(trifluoromethyl)benzoic acid, display interesting structural features due to the steric interactions between their functional groups, which could have implications in materials science and molecular engineering (Diehl III, Je, & Tanski, 2019).

Degradation Studies

In a study focusing on the degradation of nitisinone, 2-nitro-4-(trifluoromethyl)benzoic acid was identified as a major degradation product. This finding is significant in understanding the stability and degradation pathways of nitisinone, a medical treatment for hepatorenal tyrosinemia (Barchańska et al., 2019).

Antiparasitic Properties

The derivatives of benzothiazoles, including those related to benzoic acid, have been investigated for their in vitro antiparasitic properties against parasites like Leishmania infantum and Trichomonas vaginalis. Such research contributes to the development of new treatments for parasitic infections (Delmas et al., 2002).

Safety and Hazards

Propriétés

IUPAC Name |

2-nitro-4-[3-(trifluoromethyl)pyridin-2-yl]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F3N2O4/c14-13(15,16)9-2-1-5-17-11(9)7-3-4-8(12(19)20)10(6-7)18(21)22/h1-6H,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNTPPQDXZZGYCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-])C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F3N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

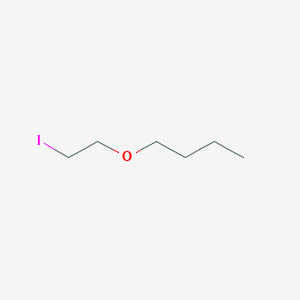

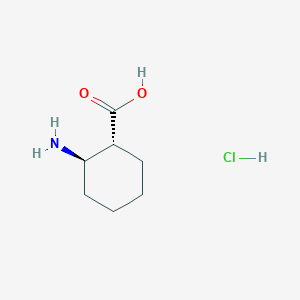

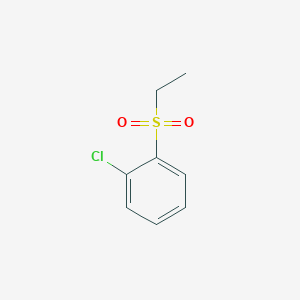

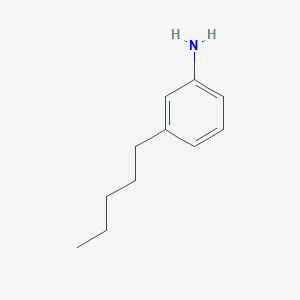

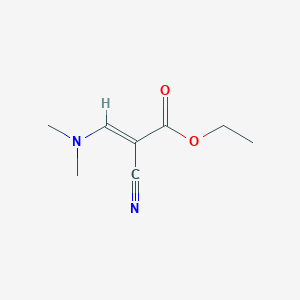

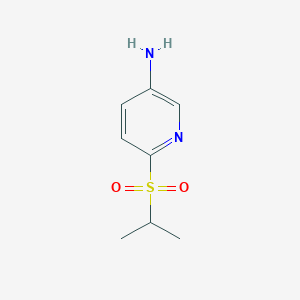

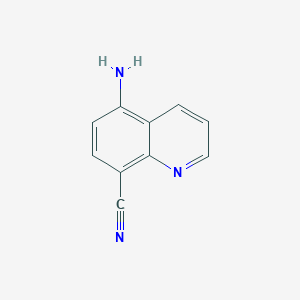

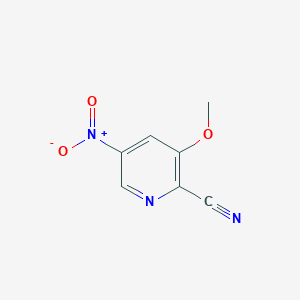

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

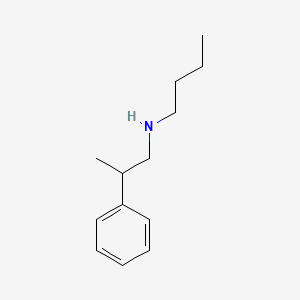

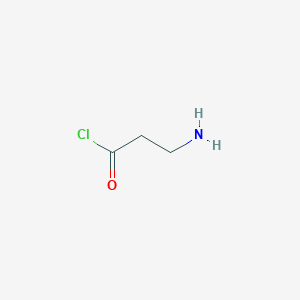

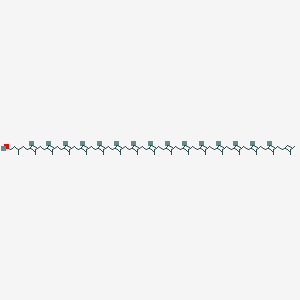

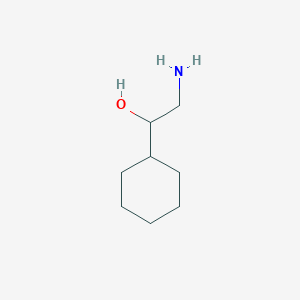

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.